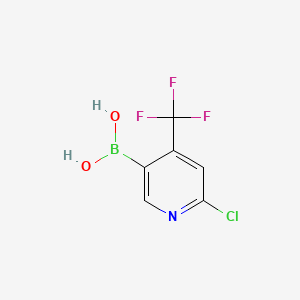

Ácido 6-cloro-4-(trifluorometil)piridina-3-borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H4BClF3NO2 and its molecular weight is 225.358. The purity is usually 95%.

BenchChem offers high-quality (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Agroquímicas

Los derivados de trifluorometilpiridina (TFMP), incluido el “ácido 6-cloro-4-(trifluorometil)piridina-3-borónico”, se utilizan ampliamente en la industria agroquímica . El principal uso de los derivados de TFMP es en la protección de los cultivos contra las plagas . Fluazifop-butil fue el primer derivado de TFMP que se introdujo en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .

Aplicaciones Farmacéuticas

Varios derivados de TFMP también se utilizan en las industrias farmacéutica y veterinaria . Cinco productos farmacéuticos y dos veterinarios que contienen la parte TFMP han recibido la aprobación de comercialización, y muchos candidatos están actualmente en ensayos clínicos . Se cree que las actividades biológicas de los derivados de TFMP se deben a la combinación de las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina .

Síntesis de Marcos Metal-Orgánicos (MOFs)

El compuesto se puede utilizar en la síntesis de marcos metal-orgánicos (MOFs) . Los MOFs son una clase de compuestos que consisten en iones metálicos o clústeres coordinados a ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales.

Preparación de (trifluorometil)piridillitios

El compuesto se puede utilizar en la preparación de (trifluorometil)piridillitios, mediante una reacción de metalación . Este es un tipo de reactivo de organolitio, que se utilizan comúnmente en la química orgánica sintética como una base fuerte y un nucleófilo.

Síntesis de Sales de Metioduro

El compuesto se puede utilizar en la síntesis de sales de metioduro . Las sales de metioduro a menudo se utilizan en química medicinal debido a su alta solubilidad y estabilidad.

Funcionalización Regioexhaustiva

Los derivados de cloro (trifluorometil)piridinas, incluido el “ácido 6-cloro-4-(trifluorometil)piridina-3-borónico”, se utilizan como sustratos modelo para la funcionalización regioexhaustiva <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www

Mecanismo De Acción

Target of Action

It’s known that organoboron compounds like this are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied in creating carbon–carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid would act as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . Then, in the transmetalation step, the organoboron compound (like our compound of interest) transfers its organic group to the palladium .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in various biochemical pathways where carbon–carbon bond formation is crucial .

Result of Action

The result of the action of 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and agrochemicals .

Action Environment

The action of 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions . The stability of the organoboron reagent can be affected by factors such as ph and temperature . Additionally, the presence of a suitable catalyst (typically palladium) is crucial for the reaction .

Propiedades

IUPAC Name |

[6-chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-1-3(6(9,10)11)4(2-12-5)7(13)14/h1-2,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALGIBOIRBBJRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C(F)(F)F)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675178 |

Source

|

| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-87-2 |

Source

|

| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-nitrobenzo[d]oxazole](/img/structure/B597851.png)

![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597858.png)